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molecular formula C11H16O4 B1315555 Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate CAS No. 15448-76-7

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

Cat. No. B1315555
M. Wt: 212.24 g/mol
InChI Key: UBGSPDWVUMFEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492371B2

Procedure details

A mixture of Example 117A (3.18 g, 15.0 mmol), solid potassium hydroxide (8.4 g, 150 mmol), and a mixture of ethanol (75 mL) and water (15 mL) was heated at about 60° C. overnight. After cooling, the pH of the mixture was adjusted to about 1 by addition of 1N aqueous hydrochloric acid. The mixture was extracted with ethyl acetate (4×50 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated by rotary evaporator to give a tan powder. The crude product was recrystallized from ethyl acetate/hexanes to give the title compound as a white solid that was used without further purification for the next step.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([C:12]([O:14]C)=[O:13])[CH2:7][C:4]([C:8]([O:10]C)=[O:9])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[OH-].[K+].C(O)C.Cl>O>[C:1]12([C:12]([OH:14])=[O:13])[CH2:7][C:4]([C:8]([OH:10])=[O:9])([CH2:3][CH2:2]1)[CH2:5][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
C12(CCC(CC1)(C2)C(=O)OC)C(=O)OC
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a tan powder
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C12(CCC(CC1)(C2)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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